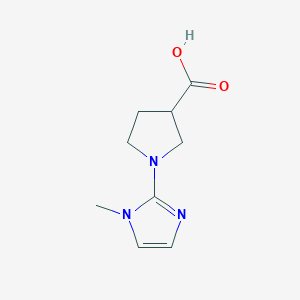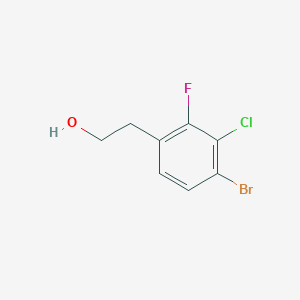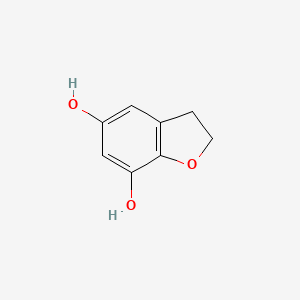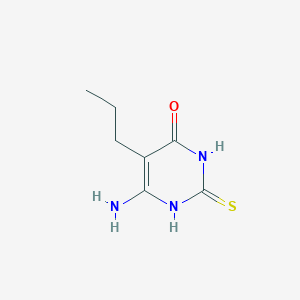![molecular formula C12H22N2S B13261739 [2-(Diethylamino)ethyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13261739.png)
[2-(Diethylamino)ethyl][1-(thiophen-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine is an aromatic amine compound It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime through a reaction with hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces the corresponding amine.
Scientific Research Applications
[2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar in structure but lacks the diethylamino group.
2-Thiopheneacetaldehyde: An intermediate in the synthesis of [2-(Diethylamino)ethyl][1-(thiophen-2-yl)ethyl]amine.
2-Thiopheneacetaldehyde oxime: Another intermediate in the synthesis process.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the diethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H22N2S |
|---|---|
Molecular Weight |
226.38 g/mol |
IUPAC Name |
N',N'-diethyl-N-(1-thiophen-2-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H22N2S/c1-4-14(5-2)9-8-13-11(3)12-7-6-10-15-12/h6-7,10-11,13H,4-5,8-9H2,1-3H3 |
InChI Key |
AGIPAVDVJWESBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13261688.png)
![2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B13261700.png)
![3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13261710.png)
![1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B13261711.png)
![2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B13261716.png)
![3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13261723.png)




![N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine](/img/structure/B13261745.png)
